6-Méthylgramine

Vue d'ensemble

Description

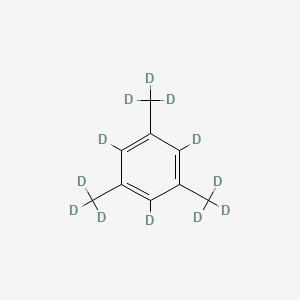

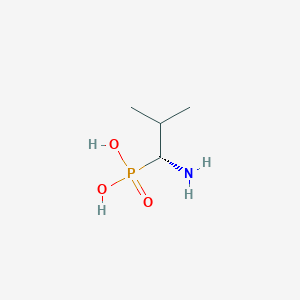

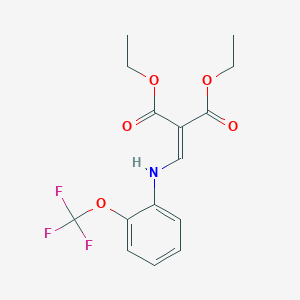

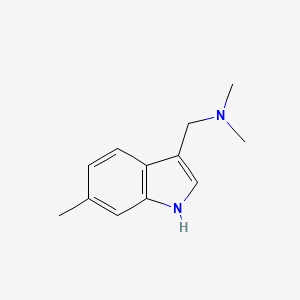

“N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine” is a compound with the molecular formula C12H16N2 . It belongs to the class of compounds known as indoles, which are characterized by a heterocyclic aromatic ring system .

Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine” can be represented by the InChI code 1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3 . This indicates the presence of a 1H-indol-3-yl group, a methyl group, and a dimethylamino group in the molecule .

Physical And Chemical Properties Analysis

“N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine” is a solid compound with a molecular weight of 188.27 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Applications De Recherche Scientifique

6-Méthylgramine : Une analyse complète des applications de la recherche scientifique

Agent antifouling : La this compound, en particulier sous sa forme dérivée tribromée (2,5,6-tribromo-1-méthylgramine), a été identifiée comme une substance antifouling efficace. Elle inhibe le recrutement du règlement larvaire dans les environnements marins, ce qui est crucial pour le maintien des coques de navires et des structures sous-marines. Son activité inhibitrice serait considérablement plus forte que celle des agents antifouling traditionnels comme l’oxyde de bis-(n-butylétain) (TBTO), avec une toxicité réduite pour la vie marine .

Recherche en chimie médicinale : Le composé a des applications potentielles en chimie médicinale, où il peut servir d’échafaudage pour le développement de nouveaux produits pharmaceutiques. Les chercheurs explorent l’introduction de pharmacophores clés, l’optimisation structurelle pour améliorer la pharmacocinétique et la biodisponibilité, et l’élucidation des relations structure-activité .

Inhibition des algues : En plus de prévenir le règlement larvaire, la this compound a montré des activités d’inhibition des algues. Cette application est particulièrement pertinente dans la gestion des efflorescences d’algues et le maintien de l’équilibre écologique dans les systèmes aquatiques .

Chimie synthétique : En tant qu’intermédiaire synthétique, la this compound peut être utilisée pour créer une variété de nouveaux composés ayant des activités biologiques potentielles. Sa structure indolique est polyvalente pour les modifications chimiques .

Amélioration de la biodisponibilité : L’optimisation structurelle des dérivés de la this compound pourrait conduire à une biodisponibilité accrue, ce qui en ferait un composé précieux dans les systèmes de formulation et de délivrance de médicaments .

Introduction de pharmacophores : L’introduction de pharmacophores dans la structure de la this compound pourrait conduire à la découverte de nouvelles activités biologiques et d’applications thérapeutiques .

Études de relations structure-activité : La compréhension des relations structure-activité (SAR) des dérivés de la this compound peut fournir des informations sur leur mécanisme d’action et guider le développement d’agents plus puissants et plus sélectifs .

Outil de recherche : Enfin, la this compound peut être utilisée comme un outil de recherche dans les études pharmacologiques pour étudier son mécanisme d’action et son interaction avec les cibles biologiques .

Cette analyse met en évidence les diverses applications de la recherche scientifique de la this compound, montrant son potentiel dans divers domaines.

2, 5, 6-Tribromo-l-methylgramine, an Antifouling Substance from the … Synthesis, algal inhibition activities and QSAR studies of novel … Recent Developments of Gramine: Chemistry and Biological Activity - MDPI 6-Methylgramine - FUJIFILM Wako Chemicals U.S.A. Corporation

Orientations Futures

The future directions for “N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, the inhibitory effect of indole derivatives on tubulin polymerization suggests potential applications in cancer treatment .

Mécanisme D'action

Target of Action

Related compounds such as 2,5,6-tribromo-1-methylgramine have been shown to be very efficient in preventing recruitment of larval settlement

Mode of Action

It is known that related compounds can interact with their targets to prevent larval settlement . This suggests that 6-Methylgramine may also interact with its targets in a similar manner, leading to changes in the biological processes of the organisms it affects.

Biochemical Pathways

It is likely that the compound affects pathways related to larval settlement, given the observed effects of related compounds . The downstream effects of these pathway alterations would likely include changes in the growth and development of the affected organisms.

Result of Action

Based on the effects of related compounds, it is likely that 6-methylgramine affects the processes of larval settlement in certain organisms . This could result in changes in the growth and development of these organisms.

Analyse Biochimique

Biochemical Properties

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine plays a crucial role in biochemical reactions, particularly as a methylating agent. It interacts with enzymes, proteins, and other biomolecules, facilitating methylation processes. For instance, it can methylate acids, amines, thiols, and amino acids, which are essential for various biochemical pathways . The nature of these interactions often involves the transfer of a methyl group from N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine to the target molecule, thereby modifying its function and activity.

Cellular Effects

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by altering the methylation status of key regulatory proteins and nucleic acids . This can lead to changes in gene expression patterns, impacting cellular growth, differentiation, and apoptosis. Additionally, the compound’s interaction with cellular enzymes can modulate metabolic pathways, affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine involves its ability to bind to specific biomolecules and facilitate methylation reactions. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . For example, it can inhibit certain enzymes by methylating their active sites, thereby preventing substrate binding and catalysis. Conversely, it can activate other enzymes by methylating regulatory sites that enhance their activity. These molecular interactions ultimately lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine can degrade over time, leading to a decrease in its methylating activity. Its initial impact on cellular processes can be significant, with long-term effects observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine in animal models are dose-dependent. At lower doses, the compound can effectively modulate biochemical pathways without causing adverse effects . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without inducing toxicity.

Metabolic Pathways

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine is involved in various metabolic pathways, particularly those related to methylation reactions. It interacts with enzymes such as methyltransferases, which facilitate the transfer of methyl groups to target molecules . This interaction can influence metabolic flux and alter metabolite levels within the cell. The compound’s role in these pathways is critical for maintaining cellular homeostasis and regulating metabolic processes.

Transport and Distribution

The transport and distribution of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine can affect its activity and function, influencing its overall impact on cellular processes.

Subcellular Localization

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine exhibits specific subcellular localization patterns, which are essential for its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Propriétés

IUPAC Name |

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-4-5-11-10(8-14(2)3)7-13-12(11)6-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMYBIFUWSMMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376209 | |

| Record name | 6-Methylgramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35998-04-0 | |

| Record name | 6-Methylgramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.